molecular formula C15H16N4O B12803775 2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one CAS No. 133627-21-1

2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

Cat. No.: B12803775
CAS No.: 133627-21-1
M. Wt: 268.31 g/mol
InChI Key: GNKSGLUNPBLOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-diethyl-2,4,9,15-tetrazatricyclo[94003,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of 2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one involves multiple steps, typically starting with the preparation of the core tricyclic structure. The synthetic routes often include cyclization reactions, followed by the introduction of the tetrazatricyclic framework. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis.

Chemical Reactions Analysis

2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. For example, halogenation reactions may introduce halogen atoms into the compound.

Scientific Research Applications

2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one can be compared with similar compounds such as:

These compounds share a similar tricyclic framework but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substituents and the resulting properties.

Properties

CAS No.

133627-21-1

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

InChI

InChI=1S/C15H16N4O/c1-3-10-7-9-17-14-12(10)18-15(20)11-6-5-8-16-13(11)19(14)4-2/h5-9H,3-4H2,1-2H3,(H,18,20)

InChI Key

GNKSGLUNPBLOCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.